5-[(1-Methylpyrrol-2-yl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[(1-Methylpyrrol-2-yl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione is a complex organic compound that features a pyrrolidine ring, a diazinane ring, and a prop-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-Methylpyrrol-2-yl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method involves the condensation of 1-methylpyrrole with a suitable aldehyde to form the intermediate, which is then reacted with a diazinane derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
5-[(1-Methylpyrrol-2-yl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
5-[(1-Methylpyrrol-2-yl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(1-Methylpyrrol-2-yl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Another compound with a pyrrolidine ring, known for its biological activity.
Indole derivatives: Compounds like indole-3-acetic acid, which have diverse biological and clinical applications.
Uniqueness
5-[(1-Methylpyrrol-2-yl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-[(1-methylpyrrol-2-yl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-3-6-16-12(18)10(11(17)14-13(16)19)8-9-5-4-7-15(9)2/h3-5,7-8H,1,6H2,2H3,(H,14,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUXKGAQDNVCKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C2C(=O)NC(=O)N(C2=O)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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